molecular formula C11H12INO3 B14305104 4-Iodobut-3-yn-2-ol;phenylcarbamic acid CAS No. 115008-60-1

4-Iodobut-3-yn-2-ol;phenylcarbamic acid

Cat. No.: B14305104
CAS No.: 115008-60-1
M. Wt: 333.12 g/mol
InChI Key: PVJNPZYWDOSPDV-UHFFFAOYSA-N
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Description

4-Iodobut-3-yn-2-ol; phenylcarbamic acid is a hybrid molecule combining a phenylcarbamic acid moiety with an iodinated alkyne alcohol. Phenylcarbamic acid derivatives are ester-based compounds known for their membrane-targeting mechanisms, disrupting bacterial cytoplasmic membranes via hydrophobic interactions .

Properties

CAS No.

115008-60-1

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

4-iodobut-3-yn-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H5IO/c9-7(10)8-6-4-2-1-3-5-6;1-4(6)2-3-5/h1-5,8H,(H,9,10);4,6H,1H3

InChI Key

PVJNPZYWDOSPDV-UHFFFAOYSA-N

Canonical SMILES

CC(C#CI)O.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobut-3-yn-2-ol typically involves the iodination of but-3-yn-2-ol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The phenylcarbamic acid moiety can be introduced through a reaction with phenyl isocyanate.

Industrial Production Methods

Industrial production of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodobut-3-yn-2-ol;phenylcarbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-Iodobut-3-yn-2-ol;phenylcarbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid involves its interaction with molecular targets through its functional groups. The alkyne and iodine moieties can participate in various chemical reactions, while the phenylcarbamic acid group can interact with biological molecules. These interactions can modulate pathways and processes within cells, leading to specific effects.

Comparison with Similar Compounds

Structural Analogues and Antimicrobial Activity

Key structural analogs include dibasic phenylcarbamic acid esters (e.g., compounds 1a–1p ) and halogen-substituted derivatives (e.g., benzyl N-(2-iodo-4-methylphenyl)carbamate). Their antimicrobial activities are summarized below:

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Phenylcarbamic Acid Derivatives
Compound Structural Features MIC Range (µg/mL or µM) Key Pathogens Tested Reference
1o , 1p 3-Alkoxy, long-chain substituents 8–32 µM (E. faecalis, VRE) E. faecalis, VRE, MRSA
Benzyl N-(2-iodo-4-methylphenyl)carbamate Iodo, methyl substituents Not reported (similar CMC values) N/A (structural analog)
INH (Isoniazid) Hydrazide structure 8–1000 µM M. tuberculosis, M. avium
Dibasic derivatives (1f–1h) 3-Alkoxy substituents 16–64 µM (MRSA) MRSA, S. aureus ATCC 29213

Key Findings :

  • Dibasic Derivatives (1a–1p) : Compounds with 3-alkoxy substituents (e.g., 1f–1h , 1m–1p ) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MICs as low as 8 µM . The long-chain lipophilic groups (e.g., 1o , 1p ) enhance activity against E. faecalis and VRE but show reduced efficacy against S. aureus .
  • Iodinated Analogs : While explicit MIC data for iodinated phenylcarbamates are scarce, critical micelle concentration (CMC) studies indicate that iodine substituents increase lipophilicity, correlating with improved membrane disruption in gram-positive bacteria .
  • Antimycobacterial Activity: Phenylcarbamic acid derivatives demonstrate superior activity against M. kansasii and M. avium compared to isoniazid (MICs: 8–1000 µM vs.

Mechanistic and Cytotoxic Comparisons

Table 2: Mechanism of Action and Cytotoxicity Profiles
Compound Mechanism of Action Cytotoxicity (IC50, THP-1 Cells) Synergistic Partners Reference
1o , 1p Cytoplasmic membrane disruption <6.5 µM SDS, CRB
Non-halogenated derivatives Membrane depolarization >10 µM Vancomycin, ampicillin
Levobupivacaine Local anesthetic with mild antibacterial effects N/A Ropivacaine

Key Findings :

  • Membrane Interaction : Dibasic derivatives (e.g., 1o , 1p ) disrupt bacterial cytoplasmic membranes via hydrophobic interactions, validated by time-kill assays and synergism with membrane-targeting agents like SDS .
  • Cytotoxicity: Iodinated and long-chain derivatives exhibit higher cytotoxicity (IC50 <6.5 µM) compared to non-halogenated analogs (IC50 >10 µM), suggesting a trade-off between potency and selectivity .
  • Synergy : Compounds show enhanced activity when combined with carbapenems (CRB) or surfactants (SDS), reducing effective MICs by 4–8-fold .

Structure-Activity Relationships (SAR)

  • Substituent Position : 3-Alkoxy substituents (e.g., 1f–1h ) improve activity against MRSA, while 2-iodo groups (as in benzyl N-(2-iodo-4-methylphenyl)carbamate) may enhance gram-positive targeting .
  • Lipophilicity : LogP values correlate with antibacterial efficacy; derivatives with logP >3.5 (e.g., 1o , 1p ) show superior VRE inhibition but increased cytotoxicity .
  • Halogen Effects : Iodo and chloro substituents improve membrane interaction but may reduce solubility, limiting gram-negative activity .

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